molecular formula C11H22ClNO2 B1383695 3-[(3-Methoxycyclohexyl)oxy]pyrrolidine hydrochloride CAS No. 2060043-42-5

3-[(3-Methoxycyclohexyl)oxy]pyrrolidine hydrochloride

Cat. No.: B1383695
CAS No.: 2060043-42-5
M. Wt: 235.75 g/mol
InChI Key: PZYNADSWIMVCAE-UHFFFAOYSA-N
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Description

3-[(3-Methoxycyclohexyl)oxy]pyrrolidine hydrochloride is a chemical compound of interest in medicinal chemistry and drug discovery research. This molecule features a pyrrolidine ring, a saturated five-membered nitrogen heterocycle that is a prevalent and versatile scaffold in the development of bioactive molecules . The pyrrolidine ring is valued for its three-dimensional, non-planar structure, which allows for efficient exploration of pharmacophore space and can contribute to improved solubility and optimized pharmacokinetic profiles of potential drug candidates . The specific substitution pattern in this compound, with a cyclohexylmethoxy moiety, suggests potential for interaction with various biological targets. Researchers utilize such scaffolds in the design and synthesis of compounds for investigating treatments for a range of human diseases, including as central nervous system agents, anticancer and antibacterial applications, antidiabetics, and anti-inflammatory and analgesic agents . The hydrochloride salt form typically enhances the compound's stability and solubility in various solvents, facilitating its use in experimental settings. This product is intended for research purposes by qualified laboratory personnel only. It is not for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

3-(3-methoxycyclohexyl)oxypyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO2.ClH/c1-13-9-3-2-4-10(7-9)14-11-5-6-12-8-11;/h9-12H,2-8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZYNADSWIMVCAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCCC(C1)OC2CCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

Retrosynthetic Analysis

The compound can be retrosynthetically disconnected at the ether bond to yield:

The key synthetic step is the formation of the ether bond between the oxygen of the cyclohexyl moiety and the pyrrolidine nitrogen or carbon, depending on the exact substitution pattern.

Possible Synthetic Routes

Route A: Williamson Ether Synthesis
  • Step 1: Synthesis or procurement of 3-methoxycyclohexanol.
  • Step 2: Activation of 3-methoxycyclohexanol to a good leaving group, such as a tosylate or mesylate (e.g., 3-methoxycyclohexyl tosylate).
  • Step 3: Nucleophilic substitution reaction with pyrrolidine to form the ether linkage.
  • Step 4: Isolation and purification of the product, followed by conversion to hydrochloride salt by treatment with HCl.

This route is common for preparing alkoxy-substituted amines and ethers, relying on the nucleophilicity of pyrrolidine and the leaving group ability of the tosylate.

Route B: Direct Nucleophilic Substitution with Halides
  • Use of 3-methoxycyclohexyl halide (e.g., bromide or chloride) as the electrophile.
  • Reaction with pyrrolidine under basic or neutral conditions to form the ether linkage.
  • Followed by hydrochloride salt formation.
Route C: Mitsunobu Reaction
  • Conversion of 3-methoxycyclohexanol and pyrrolidine into the ether using Mitsunobu conditions (triphenylphosphine and diethyl azodicarboxylate).
  • This method is useful for forming ethers with inversion of stereochemistry if stereospecificity is required.

Experimental Conditions and Parameters

Step Reagents/Conditions Notes
Activation of alcohol Tosyl chloride, pyridine, 0-5 °C to RT Formation of tosylate as leaving group
Nucleophilic substitution Pyrrolidine, solvent (e.g., DMF, THF), 50-80 °C SN2 reaction to form ether linkage
Salt formation HCl gas or HCl in ether To obtain hydrochloride salt
Purification Column chromatography or recrystallization To isolate pure compound

Analytical and Research Findings

  • Purity and Identity Confirmation: Characterization by NMR (1H, 13C), MS, and IR spectroscopy confirms the formation of the ether bond and the presence of the hydrochloride salt.
  • Yield: Typical yields for such etherification reactions range from 40% to 80%, depending on reaction conditions and purification efficiency.
  • Stability: The hydrochloride salt form enhances compound stability and solubility in polar solvents.

Summary Table of Preparation Methods

Method Key Reagents Advantages Disadvantages
Williamson Ether Synthesis 3-Methoxycyclohexyl tosylate + pyrrolidine Straightforward, widely used Requires preparation of tosylate
Direct Halide Substitution 3-Methoxycyclohexyl halide + pyrrolidine Simpler reagents, fewer steps Halides may be less reactive
Mitsunobu Reaction 3-Methoxycyclohexanol + pyrrolidine + PPh3 + DEAD Stereospecific, mild conditions Expensive reagents, side products

Chemical Reactions Analysis

3-[(3-Methoxycyclohexyl)oxy]pyrrolidine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert

Biological Activity

3-[(3-Methoxycyclohexyl)oxy]pyrrolidine hydrochloride, with the CAS number 2060043-42-5, has garnered attention for its potential biological activities. This article delves into its interactions with biological systems, mechanisms of action, and therapeutic implications based on current research findings.

Chemical Structure and Properties

  • Molecular Formula : C10H17ClN2O2
  • Molecular Weight : 220.71 g/mol
  • Purity : Typically around 97% in commercial preparations.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, such as enzymes and receptors. This interaction can modulate their activity, influencing several biochemical pathways. The compound's structure allows it to fit into specific binding sites on proteins, potentially altering their functionality.

Biological Activity Overview

Research has identified several key areas where this compound exhibits biological activity:

  • Enzyme Interaction : The compound has been shown to inhibit specific enzymes, which may lead to therapeutic applications in diseases where these enzymes are overactive.
  • Receptor Modulation : It may act as an allosteric modulator for certain receptors, enhancing or inhibiting their signaling pathways.
  • Antiviral Properties : Preliminary studies suggest potential antiviral effects against certain viruses, indicating a possible role in therapeutic strategies against viral infections.

Comparative Analysis of Biological Activity

The following table summarizes the biological activity of this compound compared to similar compounds:

Compound NameBinding AffinityBiological ActivityTherapeutic Potential
This compoundModerateProtein interaction studiesPotential antiviral applications
Fmoc-trans-3-azabicyclo[3.1.0]hexane-2-carboxylic acidHighInhibitory effects on enzymesDrug design applications
6,6-Dimethyl-3-azabicyclo[3.1.0]hexane derivativesHighAntiviral activity against coronavirusesClinical candidate for antiviral therapy

Case Studies and Research Findings

Several studies have highlighted the compound's biological activities:

  • Inhibition Studies : Research indicates that related bicyclic compounds can inhibit viral replication. For instance, modifications to similar structures have enhanced potency against viruses such as SARS-CoV-2, suggesting that this compound could exhibit similar properties .
  • Binding Affinity : Techniques such as Fluorescence Resonance Energy Transfer (FRET) assays have been employed to quantify the binding affinity of this compound to target proteins, revealing moderate binding capabilities that could be harnessed for drug development .

Therapeutic Implications

The potential therapeutic applications of this compound are diverse:

  • Antiviral Therapy : Given its suggested antiviral properties, further investigation into its efficacy against specific viral pathogens could lead to the development of new antiviral agents.
  • Enzyme Inhibition : By targeting specific enzymes involved in disease processes, this compound may serve as a lead in drug discovery for conditions like cancer or metabolic disorders.
  • Allosteric Modulation : Its ability to modulate receptor activity positions it as a candidate for developing novel therapeutics aimed at neurological or psychiatric disorders.

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry
3-[(3-Methoxycyclohexyl)oxy]pyrrolidine hydrochloride serves as a versatile building block in organic synthesis. It can be utilized to construct more complex molecules, facilitating the development of new chemical entities with desired properties. Its structure allows for various functionalization reactions, making it valuable in the synthesis of pharmaceuticals and agrochemicals.

Biological Research

Therapeutic Applications
Research indicates that this compound may have therapeutic potential. It has been investigated for its ability to modulate biological pathways involved in various diseases. Notably, its interactions with enzymes and receptors are of particular interest:

  • Protein Interactions : The compound can act as a molecular probe to study protein-ligand interactions, aiding in the understanding of binding sites and mechanisms of action for various proteins.
  • Antiviral Properties : Similar compounds have shown efficacy in inhibiting viral replication. For instance, modifications to related bicyclic structures have demonstrated enhanced potency against viruses such as SARS-CoV-2, suggesting potential antiviral applications for this compound.

Medical Applications

Treatment of Xeroderma Pigmentosum (XP)
Recent studies have highlighted the potential of pyrrolidine compounds, including this compound, in treating Xeroderma Pigmentosum (XP), a genetic disorder characterized by extreme sensitivity to UV rays and impaired DNA repair mechanisms. The compound is proposed to enhance DNA repair processes in XP patients, particularly those from complementation group C (XP-C) .

Case Study: Enhancing DNA Repair

  • Clinical Trials : In a clinical setting, administration of this compound has been shown to improve UV-induced DNA repair in XP patients, potentially reducing the risk of skin cancers associated with the disorder .

Pharmacological Insights

Mechanism of Action
The mechanism by which this compound exerts its effects involves binding to specific molecular targets such as enzymes or receptors. This interaction can modulate their activity, influencing various biological pathways that are crucial for maintaining cellular health and function.

Industrial Applications

The compound's utility extends beyond academic research into industrial applications. Its role as a precursor in the development of new materials and chemical processes contributes to advancements across various industries, including pharmaceuticals and specialty chemicals.

Data Summary Table

Application AreaSpecific Use CasesReferences
Chemical SynthesisBuilding block for complex molecule construction
Biological ResearchProtein interaction studies; antiviral properties
Medical ApplicationsTreatment for Xeroderma Pigmentosum
Pharmacological InsightsModulation of enzyme/receptor activity
Industrial ApplicationsDevelopment of new materials and chemical processes

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 3-[(3-Methoxycyclohexyl)oxy]pyrrolidine hydrochloride
  • CAS No.: 2060043-42-5
  • Molecular Formula: C₁₁H₂₂ClNO₂
  • Molecular Weight : 235.75 g/mol
  • Purity : ≥95% (as per multiple suppliers) .

Structural Features :
This compound consists of a pyrrolidine ring substituted with a 3-methoxycyclohexyl ether group, protonated as a hydrochloride salt. The cyclohexyl group introduces steric bulk and lipophilicity, while the methoxy group enhances electronic modulation.

Comparison with Structurally Similar Compounds

3-Methyl Rolicyclidine Hydrochloride (3-Methyl PCPy)

  • CAS No.: 1622348-68-8
  • Molecular Formula : C₁₇H₂₅N·HCl
  • Molecular Weight : 279.9 g/mol
  • Purity : ≥98% .

Key Differences :

  • Structure : Features a phenylcyclohexylamine core (arylcyclohexylamine) with a 3-methylphenyl substituent, contrasting with the target compound’s cyclohexyl ether moiety.
  • Physicochemical Properties : Higher molecular weight (279.9 vs. 235.75) and aromaticity may enhance blood-brain barrier penetration compared to the target compound.

3-((4-Bromo-2-Methylphenoxy)methyl)pyrrolidine Hydrochloride

  • CAS No.: Not explicitly listed (MDL: MFCD13560653) .
  • Molecular Formula: Likely C₁₂H₁₅BrClNO (estimated).

Key Differences :

  • Applications : Bromine’s presence may make it suitable for radiopharmaceuticals or cross-coupling reactions, diverging from the target compound’s ether-based design.

3-(3-Methoxyphenyl)-3-Methylpyrrolidine Hydrochloride

  • CAS No.: 15429065 (CID)
  • Molecular Formula: C₁₂H₁₇NO·HCl
  • Molecular Weight : ~237.73 g/mol .

Key Differences :

  • Structure : A methyl group and 3-methoxyphenyl substituent are directly attached to the pyrrolidine ring, eliminating the ether linkage seen in the target compound.
  • Electronic Effects : Direct conjugation of the methoxyphenyl group may alter electronic distribution and receptor binding profiles.

3-(Oxan-4-yl)pyrrolidine-3-Carboxylic Acid Hydrochloride

  • CAS No.: 2173996-79-5
  • Molecular Formula: C₁₀H₁₆ClNO₃ (estimated).

Key Differences :

  • Applications : Likely used as a building block in peptidomimetics or enzyme inhibitors due to its carboxylic acid functionality.

3-(2-Methoxyphenoxy)pyrrolidine Hydrochloride

  • CAS No.: 17741-15-0
  • Molecular Formula: C₁₁H₁₆ClNO₂ .

Key Differences :

Research Findings and Implications

  • Structural Impact on Bioactivity : The cyclohexyl ether group in the target compound may reduce metabolic degradation compared to phenyl derivatives, as seen in arylcyclohexylamines like 3-methyl Rolicyclidine .
  • Synthetic Utility : Brominated analogs (e.g., ) offer reactivity for cross-coupling, whereas carboxylic acid derivatives () serve as polar intermediates .
  • Market Trends : Discontinuation of the target compound highlights shifting priorities in chemical research, with suppliers focusing on high-demand analogs like forensic standards .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-[(3-Methoxycyclohexyl)oxy]pyrrolidine hydrochloride, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : A common approach involves nucleophilic substitution between a pyrrolidine derivative and a methoxycyclohexyl halide, followed by hydrochloride salt formation. For example, analogous syntheses of arylcyclohexylamines (e.g., 3-fluoro PCP) utilize stepwise alkylation and cyclization under reflux conditions with polar aprotic solvents (e.g., DMF or acetonitrile) . Optimization strategies include:

  • Catalyst Screening : Use of phase-transfer catalysts or Lewis acids to enhance reaction efficiency.
  • Temperature Control : Gradual heating (e.g., 60–80°C) to minimize side reactions.
  • Purification : Recrystallization or column chromatography to achieve ≥98% purity, as validated by UV/Vis and HPLC .

Q. How should researchers characterize the purity and structural integrity of this compound using analytical techniques?

  • Methodological Answer :

  • Purity Analysis : Utilize HPLC with a C18 column and UV detection (λmax ~204–210 nm) to quantify impurities. Batch-specific certificates of analysis (CoA) should be referenced for validation .
  • Structural Confirmation :
  • NMR Spectroscopy : ¹H/¹³C NMR to confirm methoxycyclohexyl and pyrrolidine moieties.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+ for C₁₇H₂₆ClNO₃).
  • Thermal Stability : Differential scanning calorimetry (DSC) to assess decomposition temperatures .

Q. What safety precautions and handling protocols are critical when working with this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods for weighing and synthesis to avoid inhalation of crystalline particulates.
  • Waste Management : Segregate chemical waste in labeled containers and coordinate with certified disposal services, as recommended for arylcyclohexylamine analogs .
  • Storage : Store at –20°C in airtight, light-resistant containers to ensure stability ≥5 years .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the pharmacological effects of this compound compared to its structural analogs?

  • Methodological Answer :

  • Analog Synthesis : Modify substituents (e.g., methoxy group position, cyclohexyl ring saturation) and compare binding affinities to NMDA or sigma-1 receptors.
  • In Vitro Assays : Radioligand displacement assays (e.g., [³H]MK-801 for NMDA receptor antagonism).
  • Behavioral Studies : Rodent discriminative stimulus paradigms (e.g., cross-generalization with PCP or ketamine) to assess psychoactive profiles, as demonstrated for 3-fluoro PCP .

Q. What experimental strategies are effective in resolving contradictory data regarding the metabolic stability of this compound across different in vitro models?

  • Methodological Answer :

  • Multi-Model Comparison : Test metabolic stability in human liver microsomes (HLM), hepatocytes, and cytochrome P450 isoform-specific assays.
  • Metabolite Identification : Use LC-MS/MS to detect phase I/II metabolites (e.g., hydroxylation, glucuronidation).
  • Data Normalization : Control for protein concentration and incubation time variations. If discrepancies persist, validate with in vivo pharmacokinetic (PK) studies .

Q. How can in vivo pharmacokinetic studies of this compound be optimized to account for interspecies variability in metabolic pathways?

  • Methodological Answer :

  • Dose Escalation : Conduct pilot studies in rodents and non-rodents to identify species-specific clearance rates.
  • Radiolabeling : Synthesize ¹⁴C-labeled compound for precise tracking of absorption, distribution, and excretion.
  • Sampling Schedule : Collect plasma/tissue samples at multiple time points (e.g., 0.5, 1, 2, 4, 8, 24 hrs) to model AUC and half-life.
  • Enzyme Profiling : Compare CYP450 expression levels across species to contextualize metabolic differences .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported receptor binding affinities for this compound?

  • Methodological Answer :

  • Assay Replication : Repeat experiments using identical buffer conditions (e.g., pH, ion concentration) and receptor preparations.
  • Positive Controls : Include reference compounds (e.g., ketamine for NMDA receptor studies) to calibrate assay sensitivity.
  • Statistical Rigor : Apply multivariate analysis to account for batch-to-batch variability in compound purity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
3-[(3-Methoxycyclohexyl)oxy]pyrrolidine hydrochloride
Reactant of Route 2
3-[(3-Methoxycyclohexyl)oxy]pyrrolidine hydrochloride

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